molecular formula C36H84N3O4P B13038251 Tetrapropylammoniumphosphate

Tetrapropylammoniumphosphate

Cat. No.: B13038251
M. Wt: 654.0 g/mol
InChI Key: IGZKEGRSNICPPP-UHFFFAOYSA-K
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Description

Tetrapropylammonium phosphate is an ammonium salt composed of a tetrapropylammonium cation [(C₃H₇)₄N⁺] paired with a phosphate anion (PO₄³⁻). These salts are commonly used in organic synthesis, catalysis, and electrochemical applications due to their ionic conductivity and solubility in polar solvents .

Properties

Molecular Formula

C36H84N3O4P

Molecular Weight

654.0 g/mol

IUPAC Name

tetrapropylazanium;phosphate

InChI

InChI=1S/3C12H28N.H3O4P/c3*1-5-9-13(10-6-2,11-7-3)12-8-4;1-5(2,3)4/h3*5-12H2,1-4H3;(H3,1,2,3,4)/q3*+1;/p-3

InChI Key

IGZKEGRSNICPPP-UHFFFAOYSA-K

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.CCC[N+](CCC)(CCC)CCC.CCC[N+](CCC)(CCC)CCC.[O-]P(=O)([O-])[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrapropylammoniumphosphate is typically synthesized through the alkylation of tripropylamine with a primary propyl halide such as n-bromopropane. The reaction follows a Menshutkin reaction mechanism: [ (C3H7)3N + C3H7Br \rightarrow (C3H7)4N+Br- ] The resulting tetrapropylammonium bromide is then reacted with a phosphate source, such as phosphoric acid, to form this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves continuous processes using reactors designed for precise control of reaction conditions. The use of ion-exchange resins or electrodialysis can further purify the compound .

Chemical Reactions Analysis

Types of Reactions: Tetrapropylammoniumphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes and ketones are the primary products.

    Substitution: Various substituted ammonium compounds depending on the nucleophile used.

Scientific Research Applications

Tetrapropylammoniumphosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tetrapropylammoniumphosphate exerts its effects involves its interaction with molecular targets such as enzymes and ion channels. The quaternary ammonium group can disrupt membrane integrity and alter ion transport, leading to various biological effects. The phosphate group can participate in phosphorylation reactions, influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares tetrapropylammonium phosphate with structurally related tetraalkylammonium salts:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Melting Point (K) Key Applications
Tetrapropylammonium phosphate* [(C₃H₇)₄N]₃PO₄ ~527.6 (estimated) N/A N/A Catalysis, ion exchange
Tetrabutylammonium hexafluorophosphate C₁₆H₃₆F₆NP 387.43 3109-63-5 344.15–524.30 Electrolyte, phase-transfer agent
Tetrapropylammonium hydroxide (C₃H₇)₄NOH 203.36 4499-86-9 N/A Surfactant, template in zeolite synthesis

Key Research Findings

  • Synthetic Utility : Tetraalkylammonium salts like tetrabutylammonium hexafluorophosphate are critical in phase-transfer catalysis, enabling reactions between immiscible phases (e.g., aqueous and organic layers) .
  • Electrochemical Performance: Hexafluorophosphate salts exhibit superior ionic conductivity in non-aqueous electrolytes compared to phosphate or hydroxide analogs .
  • Toxicity Profile : Tetrapropylammonium hydroxide’s corrosive nature contrasts with the milder hazards of hexafluorophosphate salts, reflecting anion-dependent reactivity .

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